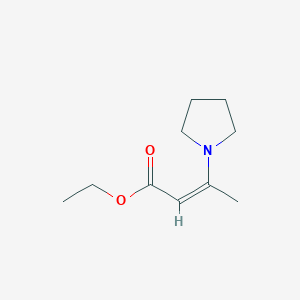

(Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate

Description

Historical Development and Evolution of Enamine Chemistry in Organic Synthesis

The foundation of modern enamine chemistry was laid in the mid-20th century, with the pioneering work of Gilbert Stork. In the 1950s and 1960s, Stork demonstrated that enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, could serve as effective nucleophiles in alkylation and acylation reactions. beilstein-journals.orgontosight.ai This discovery, now known as the Stork enamine alkylation, provided a milder and more selective alternative to traditional enolate chemistry for the formation of carbon-carbon bonds. beilstein-journals.orgontosight.ai

Prior to Stork's work, the direct alkylation of ketones often led to problems with polyalkylation and lack of regioselectivity. The use of enamines as enolate surrogates circumvented many of these issues, as they are generally neutral, easier to prepare, and less prone to overreaction. wikipedia.org This breakthrough revolutionized the synthesis of complex organic molecules, including natural products and pharmaceuticals. beilstein-journals.org The development of enamine chemistry has continued to evolve, with advancements in asymmetric catalysis, providing enantioselective methods for the construction of chiral centers.

Overview of Enamine Ester Structural Features and Reactivity Principles

Enamine esters, such as (Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate, are characterized by a nitrogen atom and an ester group conjugated with a carbon-carbon double bond. This arrangement of functional groups gives rise to their unique reactivity. The nitrogen atom's lone pair of electrons can be delocalized into the double bond and the carbonyl group of the ester, creating a nucleophilic β-carbon atom.

The general structure of an enamine features a nitrogen atom bonded to a double bond, making it the nitrogen analog of an enol. youtube.com Enamines are generally more nucleophilic than their enol counterparts because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. youtube.com Their reactivity can be understood through resonance structures that show a negative charge on the β-carbon.

Enamine esters react with a variety of electrophiles at the β-carbon, including alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds. ontosight.aiwikipedia.org Following the reaction with an electrophile, the resulting iminium salt is typically hydrolyzed to regenerate a carbonyl group, yielding a β-substituted ketone or ester. wikipedia.org

Importance of Stereochemistry in Enamine Esters, with Specific Focus on the (Z)-Configuration

Stereochemistry plays a crucial role in the reactivity and application of enamine esters. The geometry of the double bond, designated as either (E) or (Z), can influence the steric environment around the reactive centers and, consequently, the stereochemical outcome of their reactions. The (Z)-configuration of this compound indicates that the higher priority substituents on each carbon of the double bond are on the same side.

The formation of a specific stereoisomer, such as the (Z)-enamine, is often influenced by the reaction conditions and the nature of the reactants. For instance, in the synthesis of β-enamino esters from β-ketoesters, the formation of the (Z)-isomer is often favored due to the potential for intramolecular hydrogen bonding between the N-H proton (if present) and the carbonyl oxygen of the ester group, which stabilizes this configuration. While this compound does not have an N-H proton, the steric interactions between the substituents can also play a significant role in determining the preferred isomer.

The stereoselective synthesis of (Z)-enamines is an active area of research, with various methods being developed to control the geometry of the double bond. The ability to selectively prepare the (Z)-isomer is important as it can lead to the synthesis of specific stereoisomers in subsequent reactions, which is particularly critical in the synthesis of chiral molecules and pharmaceuticals.

Broader Context of Enamines as Versatile Intermediates in Chemical Transformations

Enamines, including enamine esters, are highly versatile intermediates in organic synthesis. youtube.com Their utility extends beyond simple alkylation and acylation reactions. They participate in a wide range of transformations, including Michael additions, conjugate additions, and annulation reactions. youtube.com

The Stork enamine reaction is a classic example of their application in Michael additions, where the enamine adds to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. Furthermore, enamines can be used in cycloaddition reactions to construct various heterocyclic rings, which are common motifs in biologically active molecules.

In recent years, the use of chiral secondary amines as catalysts for the in-situ formation of enamines has led to the development of asymmetric enamine catalysis. This field has provided powerful methods for the enantioselective synthesis of a wide range of organic compounds. The versatility and reactivity of enamines have solidified their position as indispensable intermediates in the toolbox of synthetic organic chemists. youtube.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (Z)-3-pyrrolidin-1-ylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOQKPXSIHLODG-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352959 | |

| Record name | (Z)-ETHYL 3-(PYRROLIDIN-1-YL)BUT-2-ENOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70526-06-6, 2723-42-4 | |

| Record name | (Z)-ETHYL 3-(PYRROLIDIN-1-YL)BUT-2-ENOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-PYRROLIDINOCROTONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Z Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate and Enamine Ester Analogs

Fundamental Nucleophilic Character of Enamine Esters

Enamine esters are recognized as effective nucleophiles in a variety of chemical reactions. Their reactivity stems from the conjugation of the nitrogen lone pair with the π-system of the double bond, which increases the electron density at the β-carbon, rendering it nucleophilic. umb.edu This electronic feature allows enamine esters to react with a wide range of electrophiles.

Comparison of Reactivity Profiles with Enolates

Enamines are often considered synthetic equivalents of enolates. libretexts.org Both species exhibit nucleophilic character at the α-carbon to the original carbonyl group and can participate in similar bond-forming reactions. jove.com However, there are key distinctions in their reactivity. Enolates, being negatively charged, are generally more reactive than neutral enamines. jove.com This heightened reactivity can sometimes lead to side reactions, such as O-alkylation or multiple alkylations.

Enamines, on the other hand, offer milder reaction conditions and often provide better control over mono-alkylation. chemistrysteps.com The reactivity of enamines is significantly enhanced compared to enol ethers, with a quantitative comparison showing enamines to be approximately 10^7 times more reactive. thieme-connect.de However, they are considerably less reactive than metal enolates, which can be up to 10^14 times more reactive. thieme-connect.de This moderated reactivity of enamines makes them ideal for specific synthetic applications where selectivity is paramount.

Table 1: Comparison of Enamine and Enolate Reactivity

| Feature | Enamines | Enolates |

|---|---|---|

| Charge | Neutral | Anionic |

| Reactivity | Less reactive than enolates | More reactive than enamines |

| Reaction Conditions | Milder | Often require strong bases |

| Selectivity | Good for mono-alkylation | Can lead to polyalkylation |

| Side Reactions | Less prone to O-alkylation | Prone to O-alkylation |

Influence of the Pyrrolidine (B122466) Moiety on Enamine Nucleophilicity

The choice of the secondary amine used to form the enamine has a profound impact on its nucleophilicity and reactivity. Pyrrolidine-derived enamines, such as (Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate, are particularly effective nucleophiles. umb.edu This enhanced reactivity is attributed to the favorable stereoelectronics of the five-membered ring. The pyrrolidine ring can adopt a conformation that allows for optimal overlap between the nitrogen lone pair and the π-system of the double bond, a planarization that is energetically favorable. chempedia.inforesearchgate.net

This optimal orbital overlap increases the electron density at the β-carbon, thereby enhancing its nucleophilicity. chempedia.info Studies have shown that the pyrrolidine enamine of cyclohexanone (B45756) is significantly more nucleophilic than corresponding enamines derived from piperidine (B6355638) or morpholine. researchgate.netmasterorganicchemistry.com The ability of the five-membered ring to achieve planarity with the double bond reduces distortion energy, leading to a higher reaction rate with electrophiles. researchgate.net Computational studies have further supported the idea that the geometry of the enamine, particularly the pyramidalization at the nitrogen atom, plays a crucial role in its reactivity. rsc.org

Stork Enamine Reaction Pathways Employing Enamine Esters

The Stork enamine synthesis, developed by Gilbert Stork, is a cornerstone of modern organic chemistry that utilizes enamines as enolate surrogates for the alkylation and acylation of carbonyl compounds. chemistrysteps.comlibretexts.orgwikipedia.org This methodology offers a mild and selective way to form new carbon-carbon bonds at the α-position of aldehydes and ketones.

Alkylation Reactions via Iminium Salt Intermediates

Enamine esters readily undergo alkylation with reactive alkyl halides. libretexts.org The mechanism involves the nucleophilic attack of the enamine's β-carbon on the electrophilic alkyl halide in an SN2 fashion. libretexts.orgchemistrysteps.com This step results in the formation of a new carbon-carbon bond and an intermediate iminium salt. libretexts.orgorganicchemistrytutor.com Subsequent hydrolysis of the iminium salt, typically under acidic conditions, regenerates the carbonyl group, yielding the α-alkylated product. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com

This three-step process—enamine formation, alkylation, and hydrolysis—constitutes the Stork enamine alkylation. libretexts.org The use of enamines in this context provides a significant advantage over direct enolate alkylation by minimizing issues of over-alkylation that can plague reactions with strong bases. chemistrysteps.com

Acylation Reactions for β-Dicarbonyl Formation

In a similar vein to alkylation, enamine esters can be acylated using acid halides to produce β-dicarbonyl compounds. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic attack of the enamine on the carbonyl carbon of the acid halide. libretexts.orglibretexts.org This is followed by the elimination of the halide leaving group to form an acylated iminium salt intermediate. libretexts.orglibretexts.org The final step is the hydrolysis of this intermediate to yield the 1,3-dicarbonyl product. libretexts.orglibretexts.org This method is a valuable tool for the synthesis of β-diketones and β-keto esters.

Michael (Conjugate) Additions to α,β-Unsaturated Systems

The Stork enamine reaction is particularly effective for Michael additions, often providing better yields and fewer side products compared to using traditional enolates. libretexts.org The reaction rate and success can be influenced by factors such as the steric hindrance of the amine and the structure of the Michael acceptor. mst.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

| Piperidine |

Diastereoselectivity in Michael Additions of Enamines

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the construction of 1,5-dicarbonyl compounds and related structures. When enamines are employed as nucleophiles, the reaction's stereochemical outcome is of paramount importance, particularly when new stereocenters are generated. The diastereoselectivity of these additions is influenced by several factors, including the structure of the enamine, the nature of the Michael acceptor, and the reaction conditions.

In the context of enamine ester analogs, the addition of chiral enamines to Michael acceptors can proceed with high diastereoselectivity. This is often rationalized by the formation of a sterically constrained transition state. For instance, the reaction between an enamine and nitrostyrene (B7858105), catalyzed by chiral diamines, can yield 1,4-adducts with high diastereoselectivity, favoring the syn product. This stereochemical preference is attributed to favorable electrostatic interactions between the nitrogen atom of the enamine and the nitro group of the acceptor in an acyclic, synclinal transition state model. acs.org The geometry of the enamine itself, particularly the equilibrium between different rotamers, plays a crucial role in determining which face of the enamine is more accessible for the electrophilic attack, thereby dictating the diastereomeric ratio of the product. acs.org

Furthermore, the use of chiral auxiliaries attached to the enamine can effectively control the facial selectivity of the Michael addition. For example, enamines derived from chiral secondary amines have been shown to add to α,β-unsaturated amides and lactams with a high degree of diastereocontrol. The chiral auxiliary can create a biased steric environment, directing the incoming electrophile to one face of the enamine. nih.gov Mechanistically, it is proposed that the nucleophile, such as a Grignard reagent, can form an internal chelate with the chiral auxiliary, locking the conformation of the molecule and leading to a preferred direction of attack from the less sterically hindered side. nih.gov

Table 1: Diastereoselectivity in Michael Additions of Enamines

| Enamine Nucleophile | Michael Acceptor | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Aldehyde-derived enamine | Nitrostyrene | N-i-Pr-2,2'-bipyrrolidine | up to 95:5 (syn:anti) | acs.org |

| Ketone-derived enamine | Nitrostyrene | N-i-Pr-2,2'-bipyrrolidine | Modest | acs.org |

| Chiral α,β-unsaturated amide | Grignard Reagent | L-ephedrine derivative | High | nih.gov |

| Chiral α,β-unsaturated amide | Organocuprate | (S,S)-(+)-pseudoephedrine | High | nih.gov |

Reactions with Allenyl Ketones and Esters

The reaction of enamines with allenyl ketones and esters represents a less common but synthetically valuable transformation. Allenyl carbonyl compounds can act as Michael acceptors, and their reaction with enamines, known as the Michael-Stork addition, provides access to functionalized adducts. acs.org

Research has shown that the addition of an enamine, such as N-(1-cyclopenten-1-yl)-morpholine, to an allenyl ester proceeds at room temperature. acs.org The reaction can be sensitive to the stoichiometry of the reactants, with optimal yields often requiring two or more equivalents of the enamine. acs.orgnih.gov The reaction of an enamine with an allenyl methyl ketone has been observed to lead to the formation of an oxobicyclic compound. This outcome suggests the in situ formation of a new enamine intermediate following the initial Michael addition, which then undergoes an intramolecular reaction. acs.orgnih.gov The nature of the allenyl carbonyl, whether it acts as a heterodiene in a Diels-Alder reaction or as a Michael acceptor, is a key consideration in these reactions. acs.org

Table 2: Michael-Stork Addition of Enamines to Allenyl Carbonyls

| Enamine | Allenyl Carbonyl | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| N-(1-cyclopenten-1-yl)-morpholine | Racemic silyl (B83357) allene (B1206475) ester | Michael adduct and desilylated analog | Low overall yield, suggesting side reactions | acs.org |

| Cyclopentyl enamine | Allenyl methyl ketone | 8-oxobicyclo[3.2.1]octane | Evidence for in situ formation of a subsequent enamine intermediate | acs.orgnih.gov |

Stereochemical Outcomes and Control in Enamine Ester Transformations

The ability to control the stereochemical outcome of chemical reactions is a central goal in organic synthesis. For transformations involving enamine esters like this compound, achieving high levels of stereocontrol is crucial for the synthesis of complex, biologically active molecules. This section delves into the strategies employed to direct the stereochemistry of these reactions, focusing on the use of asymmetric catalysis and the principles of diastereoselective control.

Asymmetric Catalysis in Enamine-Mediated Reactions

Asymmetric catalysis provides an elegant and efficient means of generating chiral molecules from achiral starting materials. In the realm of enamine chemistry, organocatalysis has emerged as a particularly powerful strategy. Chiral amines, often derived from natural amino acids like proline, can catalyze a wide array of reactions with high enantioselectivity. mdpi.comyoutube.com

The fundamental principle of asymmetric enamine catalysis involves the reversible formation of a chiral enamine intermediate from a carbonyl compound and a chiral secondary amine catalyst. youtube.comresearchgate.net This transient chiral enamine then reacts with an electrophile, and the stereochemical information from the catalyst is transferred to the product. Proline, for instance, is an effective catalyst due to its secondary amine, which forms the enamine, and its carboxylic acid group, which can activate the electrophile through hydrogen bonding, leading to a well-organized, cyclic transition state. mdpi.comyoutube.com This bifunctional nature allows for excellent control over the facial selectivity of the reaction. youtube.com

The application of asymmetric enamine catalysis extends to various reaction types, including aldol (B89426) reactions, Mannich reactions, and Michael additions. researchgate.net For example, the proline-catalyzed intermolecular cross-aldol reaction between acetone (B3395972) and various aldehydes proceeds with high enantioselectivity. mdpi.com Similarly, chiral diamines have been developed as effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins. acs.org The success of these catalytic systems relies on creating a chiral environment around the reacting centers, which biases the approach of the electrophile to one face of the enamine.

Table 3: Examples of Asymmetric Enamine Catalysis

| Reaction Type | Catalyst | Reactants | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Intermolecular Aldol Reaction | (S)-Proline | Acetone and various aldehydes | High | mdpi.com |

| Cross-Aldol Reaction of Aldehydes | Chiral diamine-polyoxometalate acid | Aldehydes | up to 99% | rsc.org |

| Michael Addition | N-i-Pr-2,2'-bipyrrolidine | Aldehydes and nitrostyrene | up to 85% | acs.org |

| Michael-Stork Addition | Not specified | Cyclopentyl enamine and allenyl ketones/esters | Not specified | nih.gov |

Diastereoselective Control in Product Formation

Beyond enantioselectivity, controlling the relative stereochemistry of multiple newly formed stereocenters, or diastereoselectivity, is equally important. In enamine ester transformations, diastereoselective control can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

Substrate-controlled diastereoselectivity relies on the inherent stereochemistry of the starting materials to direct the formation of a specific diastereomer. nih.gov For instance, in the Michael addition of a nucleophile to a chiral α,β-unsaturated amide, the existing stereocenter in the chiral auxiliary can effectively block one face of the molecule, leading to the preferential formation of one diastereomer. nih.gov

Reagent-controlled methods involve the use of chiral reagents to induce diastereoselectivity. This is often seen in reductions of β-enamino esters, where the choice of reducing agent can lead to either cis or trans γ-amino alcohols and β-amino esters. acs.org

Catalyst-controlled diastereoselection is a hallmark of asymmetric catalysis. As mentioned previously, chiral catalysts can create a well-defined transition state that favors the formation of one diastereomer over others. In the Michael addition of imines reacting as their secondary enamine tautomers, the diastereoselectivity can be influenced by the chiral auxiliary on the imine. acs.org Similarly, in the asymmetric Michael addition of aldehydes to nitrostyrene catalyzed by chiral diamines, high diastereoselectivity for the syn adduct is observed. acs.org

Table 4: Strategies for Diastereoselective Control

| Strategy | Example Reaction | Key Feature | Diastereomeric Outcome | Reference |

|---|---|---|---|---|

| Substrate Control | Michael addition to chiral α,β-unsaturated amides | Chiral auxiliary on the substrate | High diastereoselectivity | nih.gov |

| Reagent Control | Reduction of β-enamino esters | Choice of reducing agent | Access to both cis and trans isomers | acs.org |

| Catalyst Control | Asymmetric Michael addition | Chiral diamine catalyst | High syn selectivity | acs.org |

Other Prominent Reaction Types of Enamine Esters

While Michael additions are a significant class of reactions for enamine esters, their reactivity profile is much broader. The unique electronic properties of enamine esters make them valuable synthons for the construction of complex molecular architectures through various other reaction pathways. This section highlights site-selective reactions that lead to intricate molecular frameworks.

Site-Selective Reactions Leading to Complex Architectures

Enamine esters possess multiple reactive sites, which can be exploited to build complex molecular structures in a controlled manner. The nucleophilicity of the α-carbon and the nitrogen atom allows for sequential or cascade reactions, leading to the formation of diverse heterocyclic and bridged ring systems.

An efficient protocol has been developed for the synthesis of diverse morphan derivatives through the reaction of enaminones and enamine esters with quinone monoketals or quinone imine ketals. nih.govnih.gov These reactions are promoted by an organic base and proceed via a cascade of Michael and aza-Michael additions. nih.govnih.gov The site-selectivity of the reaction, whether the initial attack occurs at the α-carbon or the nitrogen atom, can be influenced by the structure of the enamine ester. For instance, with certain cyclic enaminones, the reaction can proceed through an aza-Michael reaction followed by a 1,2-addition, leading to a different class of morphan derivatives. nih.gov This demonstrates the potential to selectively engage different nucleophilic sites of the enamine ester to access a variety of complex scaffolds. nih.gov

The ability to control the site-selectivity in these cascade reactions opens up avenues for the rapid construction of intricate molecular frameworks from relatively simple starting materials. This approach is particularly valuable in the context of diversity-oriented synthesis and the generation of compound libraries for drug discovery.

Table 5: Site-Selective Reactions of Enamine Esters

| Enamine Ester/Analog | Reaction Partner | Reaction Type | Product Architecture | Reference |

|---|---|---|---|---|

| Various enamine esters | Quinone monoketals | Michael/aza-Michael cascade | Morphan derivatives | nih.gov |

| Cyclic enaminone | Quinone monoketals | aza-Michael/1,2-addition cascade | Novel morphan derivatives | nih.gov |

Reactions with Nitroalkenes and Cyclobutane (B1203170) Intermediates

The reaction between enamines and nitroalkenes is a fundamental carbon-carbon bond-forming process. While traditionally viewed as a Michael-type addition, extensive research on analogous systems has demonstrated that the pathway can proceed through a formal [2+2] cycloaddition to form cyclobutane intermediates. acs.orgresearchgate.net Studies involving enamines derived from aldehydes and cyclic ketones with various nitroalkenes have provided significant mechanistic insights that are applicable to β-enamino esters like this compound.

Detailed NMR and computational studies have shown that the addition of aldehyde enamines to nitroalkenes consistently affords cyclobutane structures as initial products across a range of solvents. researchgate.net These four-membered rings are the predominant species observed under kinetic control. acs.org The stability and detectability of these cyclobutane intermediates are highly dependent on factors such as the substituents on the reactants, solvent polarity, temperature, and the presence of water or acid. acs.orgresearchgate.net

The general mechanism involves the nucleophilic attack of the enamine's β-carbon onto the electrophilic β-carbon of the nitroalkene. This can lead to a zwitterionic intermediate which may then close to form the cyclobutane ring. This cycloadduct is often unstable and can undergo ring-opening to form an "adduct enamine," which upon hydrolysis yields the final Michael-like adduct, a 4-nitroketone or 4-nitrobutanal. researchgate.netub.edu In some cases, particularly with sterically bulky substituents, the cyclobutane intermediates can be isolated and characterized. acs.org For instance, several cyclobutanes derived from diphenylprolinol-based enamines have been fully characterized, and in one case, an X-ray crystal structure was obtained. acs.org

Computational models predict that these cycloaddition reactions are generally exothermic. acs.org The subsequent ring-opening and hydrolysis can be slow, sometimes taking several days depending on the conditions, which allows for the direct observation of the cyclobutane species by techniques like ¹H NMR spectroscopy. acs.orgresearchgate.net

| Reactants (Analogs) | Conditions | Intermediate Observed | Final Product | Reference |

| Aldehyde Enamines + Nitroalkenes | Various Solvents, <20 °C | Cyclobutane Adduct | Michael-like Adduct (4-nitrobutanal) | acs.org, researchgate.net |

| Cyclic Ketone Enamines + Nitroalkenes | Apolar Solvents | Cyclobutane (Proposed) | Adduct Enamine / Hydrolyzed Michael Adduct | researchgate.net |

| Diphenylprolinol-derived Enamines + Nitroalkenes | Various | Stable Cyclobutane Adducts | Michael Adduct | acs.org |

Hydroamination Reactions and Regioselectivity

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. wikipedia.org However, the application of this reaction directly to the electron-rich double bond of an enamine ester like this compound is not a typical transformation. Instead, a more relevant process for this class of compounds is the dynamic exchange of the amine group, often referred to as transamination or dynamic amine exchange. nih.gov

This reaction involves the reversible addition-elimination of an external amine to the enamine system. The process is typically facilitated by elevated temperatures or the presence of an acid or base catalyst. nih.gov The enamine tautomer is stabilized by resonance and intramolecular hydrogen bonding, but it can still act as an electrophile, particularly at the β-carbon, allowing for nucleophilic attack by another amine. nih.gov

The regioselectivity of such an addition is governed by the electronic nature of the β-enamino ester. The resonance structures indicate a high electron density at the α-carbon and an electrophilic character at the β-carbon, directing the nucleophilic attack of an incoming amine to the β-position.

While direct intermolecular hydroamination of the enamine double bond is uncommon, catalyzed hydroamination reactions have been extensively studied for other unsaturated systems, providing context for regiochemical outcomes. For instance, iridium-catalyzed hydroamination of electron-rich enamides can be directed to the β-position through coordination assistance. nih.gov Similarly, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can also yield β-amino acid derivatives, with regioselectivity controlled by the choice of ligand. nih.gov These examples highlight that under catalytic conditions, the inherent electronic preference can be overridden to achieve specific regioselectivity. In the context of this compound, any potential hydroamination or amine addition would be expected to occur at the β-carbon due to the polarization of the molecule.

| Reaction Type | Substrate Class (Analogs) | Catalyst/Conditions | Regioselectivity | Reference |

| Dynamic Amine Exchange | β-Ketoenamines | Heat or Acid/Base | Addition at β-carbon | nih.gov |

| Asymmetric Hydroamination | Enamides | Iridium Catalyst | β-Selective | nih.gov |

| Enantioselective Hydroamination | α,β-Unsaturated Carbonyls | Copper Catalyst | β-Selective | nih.gov |

| General Hydroamination | Unsymmetrical Alkynes | Gold(I) Catalyst | Highly Regioselective | organic-chemistry.org |

Oxidative Transformations and Reaction Pathway Analysis

Enamine esters are susceptible to oxidative transformations due to their electron-rich double bond. A notable example is the electrochemical iodine-mediated oxidation of enamino-esters to synthesize 2H-azirine-2-carboxylates. nih.govresearchgate.net This transformation provides a pathway to valuable synthetic intermediates that are found in some natural products. researchgate.net

The reaction is performed in an electrochemical cell, often using sodium iodide (NaI) as a mediator and 2,6-lutidine as a base. nih.gov The reaction pathway is believed to involve the electrochemical oxidation of iodide anions (I⁻) to a more electrophilic iodine species, potentially an iodonium (B1229267) ion stabilized by lutidine (lutidine·I⁺). nih.govresearchgate.net

The proposed mechanism proceeds as follows:

Generation of Electrophilic Iodine: Iodide is electrochemically oxidized to an I⁺ species, stabilized by the solvent and the lutidine base.

Electrophilic Attack: The nucleophilic enamine ester attacks the formal I⁺ reagent, forming an intermediate that is stabilized by an intramolecular hydrogen bond with the adjacent carbonyl group.

Cyclization: Subsequent deprotonation by lutidine and intramolecular nucleophilic attack lead to the formation of the three-membered azirine ring with the expulsion of iodide.

Control experiments have shown that molecular iodine (I₂) alone is not sufficient to promote the reaction efficiently, suggesting that an electrochemically generated, more reactive iodine species is necessary. nih.gov The presence of the base, 2,6-lutidine, is also crucial, as it is thought to stabilize the I⁺ intermediate and deprotonate intermediates in the reaction sequence. nih.govresearchgate.net This oxidative cyclization is generally effective for enamino esters with aromatic substituents, affording the corresponding 2H-azirine-2-carboxylates in moderate to good yields. nih.gov

| Substrate (Enamino Ester Analog) | Conditions | Product | Isolated Yield (%) | Reference |

| Ethyl 2-(phenyl(pyrrolidin-1-yl)methylene)acetate | NaI, 2,6-lutidine, NEt₄OTs, MeCN/DCM, Galvanostatic electrolysis | Ethyl 3-phenyl-2H-azirine-2-carboxylate | 67% | nih.gov |

| Ethyl 2-((4-methoxyphenyl)(pyrrolidin-1-yl)methylene)acetate | NaI, 2,6-lutidine, NEt₄OTs, MeCN/DCM, Galvanostatic electrolysis | Ethyl 3-(4-methoxyphenyl)-2H-azirine-2-carboxylate | 65% | nih.gov |

| Ethyl 2-((4-chlorophenyl)(pyrrolidin-1-yl)methylene)acetate | NaI, 2,6-lutidine, NEt₄OTs, MeCN/DCM, Galvanostatic electrolysis | Ethyl 3-(4-chlorophenyl)-2H-azirine-2-carboxylate | 60% | nih.gov |

| Ethyl 2-((4-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methylene)acetate | NaI, 2,6-lutidine, NEt₄OTs, MeCN/DCM, Galvanostatic electrolysis | Ethyl 3-(4-(trifluoromethyl)phenyl)-2H-azirine-2-carboxylate | 50% | nih.gov |

Computational and Theoretical Insights into Enamine Ester Chemistry

Electronic Structure and Reactivity Descriptors

The reactivity of an enamine ester is fundamentally governed by the distribution of electrons within the molecule. Computational methods allow for the precise calculation of various electronic properties that serve as descriptors of this reactivity.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are two of the most prevalent quantum chemical methods used to investigate molecular systems. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. acs.org MP2 is a post-Hartree-Fock method that provides a higher level of theory by incorporating electron correlation effects, which are crucial for accurately describing molecular energies and properties. nih.gov

For (Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate, these calculations are employed to determine key structural and electronic parameters. The primary outputs include the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A comprehensive computational study on enamine intermediates has utilized DFT to determine a database of energetic properties, including stability, bond dissociation energies, and acidity constants (pKa). nih.govresearchgate.net

| Calculated Property | Significance for this compound | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO Energy | Indicates the energy of the outermost electrons; a higher HOMO energy suggests stronger nucleophilicity at the β-carbon. | DFT, MP2 |

| LUMO Energy | Indicates the energy of the lowest energy empty orbital; a lower LUMO energy suggests greater susceptibility to nucleophilic attack. | DFT, MP2 |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's kinetic stability and reactivity. | DFT, MP2 |

| Partial Atomic Charges | Quantifies the electron distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. | DFT |

Enamines are recognized as potent nucleophiles, a characteristic that stems from the donation of the nitrogen lone pair into the π-system of the double bond. libretexts.org This resonance increases the electron density at the α-carbon, making it highly reactive toward electrophiles. libretexts.org The nucleophilicity of enamines has been quantified and extensively studied, showing that their reactivity can span over ten orders of magnitude. researchgate.net Pyrrolidine-derived enamines are known to be among the most reactive, a trait attributed to the higher p-character of the nitrogen's lone pair within the five-membered ring. researchgate.net

Global reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. nih.gov

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Soft molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Nucleophilicity Index (N): A scale that quantifies the nucleophilic character of a molecule. nih.gov Studies have established comprehensive nucleophilicity scales that integrate various organocatalysts, including pyrrolidines. nih.govacs.org

For this compound, the pyrrolidine (B122466) ring significantly enhances the nucleophilicity of the enamine system, making the β-carbon a prime target for electrophilic attack in reactions like alkylations and Michael additions. masterorganicchemistry.comlibretexts.org

| Enamine Type | Relative Nucleophilicity | Structural Reason |

|---|---|---|

| Acyclic Secondary Amine Derived | Moderate | Standard p-π conjugation. |

| Piperidine (B6355638) Derived | High | Efficient orbital overlap in the six-membered ring. |

| Pyrrolidine Derived | Very High | Higher p-character of nitrogen lone pair in the five-membered ring enhances conjugation. researchgate.net |

| Morpholine Derived | Lower | The electron-withdrawing effect of the oxygen atom reduces the nitrogen's ability to donate its lone pair. masterorganicchemistry.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would clearly show a region of high negative potential (red) localized on the α-carbon of the enamine, confirming its role as the primary nucleophilic center. Conversely, the carbonyl carbon of the ester group would exhibit a positive potential (blue), marking it as an electrophilic site, although it is less reactive than the α-carbon in typical enamine reactions. The oxygen atoms of the carbonyl group would also show negative potential.

Mechanistic Elucidation through Computational Modeling

Computational modeling is indispensable for mapping the detailed mechanisms of chemical reactions, especially for characterizing transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

Enamine reactions proceed through a series of steps involving intermediates and transition states. For instance, in the Stork enamine alkylation, the nucleophilic enamine attacks an alkyl halide. mychemblog.com This C-C bond formation step proceeds through a transition state (TS), leading to the formation of a cationic iminium salt intermediate. libretexts.org This intermediate is then hydrolyzed to yield the final α-alkylated carbonyl compound. libretexts.org

Computational chemists locate these transition states on the potential energy surface as first-order saddle points (a maximum in one direction and a minimum in all others). By analyzing the geometry of the TS, researchers can understand the steric and electronic factors that control the reaction's stereoselectivity. nih.gov DFT calculations have been successfully used to model the transition states for the alkylation of chiral enamines, with results that agree closely with experimental observations of asymmetric induction. nih.gov Similarly, computational studies have provided evidence for the enamine mechanism in proline-catalyzed aldol (B89426) reactions by characterizing the relevant intermediates and transition states. nih.gov

For a reaction involving this compound, such as a Michael addition to an α,β-unsaturated ketone, computational modeling can map out the entire process. libretexts.org This would involve calculating the energy of:

The separated reactants (enamine and ketone).

The transition state for the C-C bond formation.

The resulting enolate or iminium intermediate.

The transition state for protonation/hydrolysis steps.

The final 1,5-dicarbonyl product.

Kinetic studies have shown that for some enamine-catalyzed reactions, the rate-determining step can be either the C-C bond-forming step or the final hydrolysis of the iminium ion, rather than the initial formation of the enamine itself. organic-chemistry.org Free energy profiles derived from these calculations can differentiate between competing pathways and explain observed product distributions and stereochemical outcomes. researchgate.net

| Reaction Step | Species Type | Relative Energy (Conceptual) | Significance |

|---|---|---|---|

| 1 | Reactants (Enamine + Electrophile) | 0.0 kcal/mol | Reference energy level. |

| 2 | Transition State 1 (C-C formation) | +15 to +25 kcal/mol | Activation energy for the key bond-forming step. Often the rate-determining step. organic-chemistry.org |

| 3 | Iminium Salt Intermediate | +5 to +10 kcal/mol | A relatively stable, charged intermediate. |

| 4 | Hydrolysis Transition State | +10 to +20 kcal/mol | Activation energy for the hydrolysis of the iminium salt to the final product. |

| 5 | Products | < 0 kcal/mol | The final, thermodynamically stable state of the reaction. |

Conformational Analysis and Isomeric Stability Studies

Computational chemistry provides powerful tools to investigate the conformational landscapes and relative stabilities of molecules like this compound. Such studies are crucial for understanding the reactivity and selectivity of these compounds, particularly in fields like organocatalysis.

Relative Thermodynamic Stabilities of (Z)- and (E)-Isomers

The geometry around the C=C double bond in ethyl 3-(pyrrolidin-1-yl)but-2-enoate gives rise to two geometric isomers: (Z) and (E). The thermodynamic stability of these isomers is a key factor influencing their equilibrium distribution. Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the ground-state energies of these isomers to predict their relative stabilities.

For many β-enamino esters, the (E)-isomer is often found to be thermodynamically more stable than the (Z)-isomer. This preference is generally attributed to reduced steric hindrance. However, the (Z)-isomer can be stabilized by intramolecular interactions, such as hydrogen bonding, if an appropriate hydrogen bond donor is present on the nitrogen substituent. In the case of this compound, which lacks an N-H proton, such stabilization is not a factor.

| Enamine System | Isomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Hetarylaminomethylidenefuranones | (Z)-Isomer | 0.00 (Reference) | B3LYP/6-311++G(d) |

| (E)-Isomer | -0.5 to +2.0 | ||

| Propanal-derived Pyrrolidine Enamine | (E)-Isomer | 0.00 (Reference) | M06-2X/6-311+G(d,p) |

| (Z)-Isomer | ~2-3 |

Note: The data in this table is illustrative and based on calculations for analogous enamine systems, not specifically for this compound.

Conformer Preferences of Pyrrolidine Enamines

Beyond (Z)/(E) isomerism, pyrrolidine enamines exhibit conformational flexibility, primarily related to rotation around the N-C(sp²) single bond and the puckering of the pyrrolidine ring. The two main conformers arising from rotation about the N-C(sp²) bond are termed s-trans and s-cis.

Computational studies on a range of pyrrolidine enamines derived from both aldehydes and ketones have revealed that the energy difference between s-cis and s-trans conformers is often very small. researchgate.net This suggests that both conformers can be significantly populated at equilibrium. For some systems, the s-trans conformer is slightly more stable, while for others, the energy difference is negligible, making them almost equally stable. researchgate.netresearchgate.net This finding is significant as it challenges earlier hypotheses that a strong preference for a single conformer dictates the stereochemical outcome of reactions. researchgate.net

| Carbonyl Precursor | Relative Energy (s-cis vs. s-trans) (kcal/mol) | Computational Method |

|---|---|---|

| Propanal | +0.9 | M06-2X/6-311+G(d,p) |

| Cyclohexanone (B45756) | +0.1 | M06-2X/6-311+G(d,p) |

| Acetone (B3395972) | +1.6 | M06-2X/6-311+G(d,p) |

Note: This table presents data for enamines derived from pyrrolidine and various carbonyl compounds to illustrate the small energy differences between s-cis and s-trans conformers as reported in computational studies. researchgate.net A positive value indicates the s-cis conformer is higher in energy.

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational spectra (infrared and Raman). These predictions can aid in the structural characterization of compounds like this compound and provide insights into their electronic structure and bonding.

Calculation of Vibrational Frequencies (Harmonic and Anharmonic)

The prediction of vibrational frequencies is typically performed using DFT methods, such as B3LYP, often in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)). nih.gov The standard output of such a calculation is a set of harmonic vibrational frequencies. These frequencies correspond to the normal modes of vibration of the molecule, assuming the potential energy surface around the equilibrium geometry is a perfect parabola.

Harmonic frequency calculations are computationally efficient and provide a good first approximation of the experimental infrared (IR) spectrum. Key vibrational modes for this compound would include the C=C and C=O stretching frequencies, C-N stretching, and various C-H bending and stretching modes. However, harmonic calculations systematically overestimate experimental frequencies due to the neglect of anharmonicity in real molecular vibrations. To improve agreement with experimental data, calculated harmonic frequencies are often multiplied by empirical scaling factors. nih.gov

For higher accuracy, anharmonic frequency calculations can be performed. These calculations, often using methods like second-order vibrational perturbation theory (VPT2), account for the non-parabolic nature of the potential energy surface and phenomena like overtones and combination bands. gaussian.comnist.gov Anharmonic calculations are significantly more computationally demanding but can provide vibrational frequencies with near-spectroscopic accuracy, especially when paired with high-level electronic structure methods. nist.govnih.gov They are particularly important for accurately describing modes involving hydrogen atoms, such as C-H, N-H, and O-H stretching, which often exhibit significant anharmonicity. nih.gov

| Aspect | Harmonic Calculation | Anharmonic Calculation (e.g., VPT2) |

|---|---|---|

| Accuracy | Systematically overestimates frequencies; requires scaling. | Higher accuracy, closer to experimental values. nist.gov |

| Computational Cost | Relatively low. | Significantly higher (approx. 10x or more for small molecules). nist.gov |

| Output Features | Fundamental frequencies only. | Predicts fundamentals, overtones, and combination bands. gaussian.com |

| Applicability | Routine for medium to large molecules. | More practical for small to medium-sized molecules. |

Advanced Spectroscopic Characterization Methodologies for Enamine Esters

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

For (Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate, the key functional groups are the α,β-unsaturated ester and the enamine moiety. The strong electronic conjugation between the nitrogen lone pair and the ester carbonyl group (N-C=C-C=O) significantly influences the vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of its structure. The C=O stretching frequency of the conjugated ester is typically lowered and observed in the range of 1680-1710 cm⁻¹. nih.gov The C=C double bond stretch of the enamine system gives rise to a strong absorption band between 1600-1650 cm⁻¹, a region also associated with C-N stretching character due to the extensive conjugation. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, polarizable bonds. hp.gov.in Therefore, the C=C stretching vibration of the electron-rich enamine double bond is expected to produce a very strong and sharp signal in the Raman spectrum, typically in the same 1600-1650 cm⁻¹ region as the IR band. nih.govacs.org The C=O stretch will also be visible but may be weaker than the C=C stretch. Raman can be a powerful complementary technique for confirming the presence of the enamine π-system. nih.govresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (conjugated ester) | IR | 1680 - 1710 | Strong |

| C=C Stretch (enamine) | IR | 1600 - 1650 | Strong |

| C-N Stretch | IR | 1250 - 1350 | Medium-Strong |

| C-O Stretch (ester) | IR | 1150 - 1250 | Strong |

| C=C Stretch (enamine) | Raman | 1600 - 1650 | Very Strong |

| C=O Stretch (conjugated ester) | Raman | 1680 - 1710 | Medium |

Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and characterizing chemical bonds. The enamine ester structure of this compound features a conjugated system (N-C=C-C=O) that gives rise to characteristic vibrational modes.

Key functional groups and their expected vibrational frequencies include:

C=O Stretch (Ester): A strong absorption band is expected in the IR spectrum, typically around 1740-1720 cm⁻¹. researchgate.net

C=C Stretch (Enamine): The carbon-carbon double bond, conjugated with both the nitrogen lone pair and the ester carbonyl, is expected to produce a strong band in both IR and Raman spectra, generally found in the region of 1677-1650 cm⁻¹. nih.gov

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the enamine typically appears in the 1350-1250 cm⁻¹ region.

C-O Stretch (Ester): Two distinct C-O stretching bands are characteristic of esters, appearing in the 1300-1000 cm⁻¹ range.

C-H Bends and Stretches: Vibrations from the ethyl, methyl, and pyrrolidine (B122466) ring methylene (B1212753) groups occur at their characteristic frequencies, with C-H stretches typically appearing between 3000 and 2850 cm⁻¹. nih.gov

These vibrational frequencies provide a unique fingerprint for the molecule, allowing for its identification and the confirmation of its structural integrity.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=C Stretch | Enamine | 1650 - 1677 | Strong |

| CH₂/CH₃ Bend | Alkyl | 1375 - 1465 | Variable |

| C-N Stretch | Tertiary Amine (Enamine) | 1250 - 1350 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Advanced Techniques such as Electron-Vibration-Vibration Two-Dimensional Infrared (EVV-2DIR) Spectroscopy for Mechanistic Studies

While conventional 1D IR and Raman spectra are excellent for identifying stable molecules, they often struggle to resolve the complex, overlapping signals of short-lived reaction intermediates. nih.gov Electron-Vibration-Vibration Two-Dimensional Infrared (EVV-2DIR) spectroscopy is an advanced technique with the potential to overcome this challenge. mdpi.comresearchgate.net

EVV-2DIR is a third-order nonlinear optical technique that uses two tunable infrared pulses and one visible pulse. mdpi.com It spreads spectral information across two dimensions, which significantly enhances spectral resolution and decongestion by probing only coupled vibrational modes. mdpi.com Theoretical studies have shown that EVV-2DIR is a powerful tool for studying the molecular mechanisms of organic reactions involving enamines. researchgate.netnih.gov Simulated EVV-2DIR spectra of enamine reaction intermediates exhibit well-resolved, characteristic cross-peaks that are absent in the spectra of the reactants and products. nih.govmdpi.com These unique spectral signatures could be used to detect and characterize transient species formed during reactions of this compound, thereby revealing detailed mechanistic pathways. researchgate.net

Correlation with Theoretical Vibrational Predictions

To achieve unambiguous assignment of the experimental vibrational spectra, quantum-chemical calculations, particularly using Density Functional Theory (DFT), are employed. ut.ac.irnih.gov These computational methods can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. dtic.milacs.org

The process involves:

Optimizing the molecular geometry of this compound using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). ut.ac.ir

Calculating the harmonic vibrational frequencies from the optimized structure.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, which improves agreement with experimental data. nih.gov

By comparing the scaled theoretical spectrum with the experimental IR and Raman data, each observed band can be assigned to a specific vibrational mode of the molecule. researchgate.net This correlative approach provides a much deeper and more confident understanding of the molecule's vibrational behavior than experimental data alone. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₇NO₂. sigmaaldrich.comachemblock.com The nominal molecular weight is 183 g/mol . Upon ionization, typically via electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). Analysis of the fragmentation of this ion provides structural information.

Expected fragmentation pathways for this enamine ester could include:

Loss of the Pyrrolidine Moiety: A common fragmentation pathway for related compounds involves the cleavage of the C-N bond, leading to the loss of a neutral pyrrolidine ring.

McLafferty Rearrangement: The ester group can undergo a McLafferty rearrangement, leading to the loss of an alkene (ethene).

Loss of the Ethyl Group: Cleavage of the bond between the ester oxygen and the ethyl group would result in the loss of an ethyl radical (•C₂H₅).

Loss of the Ethoxy Group: Loss of an ethoxy radical (•OC₂H₅) is another common fragmentation for ethyl esters.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound (C₁₀H₁₇NO₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds that have the same nominal mass but different elemental formulas.

Table 2: Key Mass Spectrometry Data for C₁₀H₁₇NO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₂ |

| Nominal Mass | 183 u |

| Monoisotopic Mass | 183.12593 u |

| [M+H]⁺ (Protonated) | 184.13321 u |

| [M+Na]⁺ (Sodiated) | 206.11517 u |

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of crystal structures of similar proline-derived and cyclic enamines reveals common structural features. nih.gov

For a crystalline sample of the title compound, one would expect to determine:

Confirmation of (Z)-Geometry: The technique would unequivocally confirm the Z configuration about the C=C double bond.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. The N-C and C=C bond lengths within the enamine moiety (typically around 1.30-1.34 Å and 1.38-1.40 Å, respectively) would provide insight into the degree of electron delocalization within the conjugated system. nih.gov

Conformation and Planarity: The analysis would reveal the planarity of the N-C=C-C=O conjugated system and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as dipole-dipole interactions or C-H···O hydrogen bonds, that govern the solid-state structure.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The conjugated π-system in this compound, which acts as a chromophore, is expected to give rise to a strong π → π* electronic transition. uobabylon.edu.iq Studies on similar β-amino-enones show characteristic absorption maxima, with the position of the maximum being sensitive to substitution and solvent. rsc.org The primary absorption band for this compound would likely be observed in the UV region.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, some enamine derivatives, such as ylidenemalononitrile enamines, have been shown to exhibit "turn-on" fluorescence upon reacting with other molecules. researchgate.net Characterizing the fluorescence properties of this compound would involve measuring its excitation and emission spectra to determine if it emits light upon excitation and at what wavelengths. This would provide information about the molecule's excited state properties.

Applications of Z Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate in Organic Synthesis

Role as a Strategic Building Block for Complex Molecular Scaffolds

The intrinsic reactivity of (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate makes it an excellent precursor for the construction of intricate molecular frameworks. The nucleophilic character of the β-carbon of the enamine moiety allows for facile reaction with a variety of electrophiles, initiating cascades that can lead to the formation of complex polycyclic and heterocyclic structures. This reactivity is central to its utility in building molecular diversity from a relatively simple starting material.

The pyrrolidine (B122466) ring, a common motif in many biologically active natural products and pharmaceuticals, is a key feature of this building block. nih.govnih.govorganic-chemistry.orgacs.org Its incorporation into synthetic strategies can significantly streamline the path to target molecules that contain this important heterocyclic core. The enamine functionality serves as a masked carbonyl group, which can be revealed through hydrolysis, or as a potent nucleophile in carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity allows for a programmed, stepwise assembly of complex structures.

Research has demonstrated the utility of related enamine structures in the synthesis of natural product-like molecules. researchgate.net The ability to introduce substituents at both the α- and β-positions of the butenoate backbone, coupled with the reactivity of the pyrrolidine nitrogen, provides multiple handles for diversification and the construction of diverse molecular scaffolds. mdpi.com

Utility in Asymmetric Catalysis and Enantioselective Synthesis

The field of asymmetric synthesis has greatly benefited from the use of chiral amines and their derivatives. psu.edu Pyrrolidine-based structures, in particular, are renowned for their ability to induce high levels of stereocontrol in a variety of chemical transformations. nih.govnih.gov

Asymmetric Reductive Amination Using Enamine Intermediates

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines, which are ubiquitous in pharmaceuticals and natural products. nih.govacs.orgacs.org While direct examples involving this compound are not extensively documented, the underlying principles of enamine chemistry are central to this process. In a typical asymmetric reductive amination, a ketone or aldehyde reacts with a chiral amine to form a chiral enamine or iminium ion intermediate. Subsequent reduction of this intermediate, often with a hydride source, proceeds with high facial selectivity, dictated by the chiral auxiliary.

The pyrrolidine moiety in the title compound is a well-established chiral controller in many asymmetric reactions. nih.govpsu.edu In hypothetical applications, a chiral variant of the pyrrolidine ring within the enamine structure could direct the stereoselective addition of a hydride to the double bond, leading to the formation of a chiral β-amino ester. The development of catalytic systems that can achieve this transformation with high enantioselectivity is an active area of research. brandeis.edu

Stereocontrolled Synthesis of Chiral Amines and Amino Acid Derivatives

The synthesis of enantiomerically pure chiral amines and amino acid derivatives is a cornerstone of modern medicinal chemistry. nih.govacs.orgacs.org Enamines derived from β-ketoesters, such as this compound, serve as valuable precursors to β-amino acids and their derivatives.

The general strategy involves the stereoselective hydrogenation or reduction of the enamine double bond. The use of chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can effect the addition of hydrogen across the double bond with high enantioselectivity. acs.org This approach provides access to chiral β-amino esters, which can then be hydrolyzed to the corresponding chiral β-amino acids.

Furthermore, the nucleophilic nature of the enamine can be exploited in reactions with electrophiles under chiral catalysis to introduce new stereocenters. For example, a chiral Lewis acid could coordinate to the ester group, activating the enamine for a stereoselective Michael addition to an acceptor, thereby constructing a new carbon-carbon bond with control over the stereochemistry.

Synthesis of Diverse Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and biologically active compounds. nih.govsemanticscholar.org The reactivity of β-enaminoesters like this compound makes them ideal starting materials for the synthesis of a wide variety of heterocyclic systems. researchgate.netresearchgate.netamanote.com

The general approach involves the reaction of the enamine with a suitable bifunctional electrophile, leading to a cyclization cascade. For instance, reaction with a 1,3-dielectrophile can lead to the formation of six-membered rings. The enamine can act as a "1,3-binucleophile" equivalent, with the β-carbon and the pyrrolidine nitrogen participating in the cyclization.

Examples of heterocycles that can be synthesized from related enaminoesters include pyridines, pyrimidines, and pyrazoles. The specific reaction conditions and the nature of the electrophilic partner dictate the structure of the resulting heterocyclic ring. The versatility of this approach allows for the generation of libraries of diverse heterocyclic compounds for drug discovery and other applications. researchgate.net

Construction of Bridged Ring Compounds and Polycyclic Architectures

The construction of bridged ring systems and complex polycyclic architectures represents a significant challenge in organic synthesis. researchgate.netrsc.orgresearchgate.net The unique reactivity of enamines can be harnessed to facilitate intramolecular reactions that lead to the formation of these complex topologies.

While specific examples detailing the use of this compound in the synthesis of bridged compounds are not prevalent in the literature, the principles of enamine chemistry suggest its potential in this area. An appropriately functionalized enamine could undergo an intramolecular Michael addition or a cycloaddition reaction to form a bridged bicyclic or polycyclic system. For instance, if a tethered electrophilic center is present in the pyrrolidine ring or the ethyl ester group, an intramolecular cyclization could be triggered, leading to the formation of a bridged structure.

The development of novel synthetic methodologies that exploit the reactivity of enamines for the construction of such complex scaffolds is an ongoing area of research. researchgate.netrsc.orgresearchgate.net The ability to control the stereochemistry of these transformations is also a key objective.

Contributions to Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in modern organic synthesis. rsc.orgrsc.orggctlc.orgresearchgate.net The use of enamine-based methodologies can contribute to these goals in several ways.

Enamine synthesis itself can often be performed under relatively mild and clean conditions. Furthermore, the use of enamines as synthetic intermediates can lead to more atom-economical and efficient reaction sequences, reducing the number of steps and the amount of waste generated. For example, the direct use of an enamine as a nucleophile avoids the need for the pre-generation of a more reactive and potentially less stable organometallic reagent.

Moreover, there is growing interest in the use of biocatalysis and greener solvent systems for enamine-mediated reactions. acs.orggctlc.org The development of enzymatic methods for the stereoselective reduction of enamines or their use in enzymatic cascade reactions could significantly enhance the green credentials of these synthetic routes. The exploration of alternative, more environmentally benign solvents for these reactions is also an active area of investigation. rsc.org

Based on a thorough review of the available research, there is no specific information detailing the application of the chemical compound This compound in the chemical upcycling of polymeric materials.

Extensive searches for this compound in the context of polymer depolymerization, enamine-catalyzed recycling, and organocatalytic upcycling did not yield any relevant studies, data, or research findings. The scientific literature on chemical recycling of polymers focuses on other types of catalysts and chemical agents. Therefore, it is not possible to provide an article on the specified topic.

Current Challenges and Future Research Directions

Development of More Efficient and Selective Synthetic Methodologies for (Z)-Enamine Esters

A primary challenge in the field is the development of synthetic methods that are not only efficient but also highly stereoselective for the (Z)-isomer. Traditional condensation methods often yield mixtures of (E) and (Z)-isomers, requiring difficult purification steps.

Recent breakthroughs offer promising solutions. A notable advancement is the direct conversion of esters to enamines using zirconocene (B1252598) hydride (ZrH) catalysis. dntb.gov.uanih.gov This method represents a significant step forward, providing a highly selective route to enamines from readily available esters, achieving yields of up to 99% with minimal formation of alcohol byproducts. nih.govflintbox.comresearchgate.netrsc.org The process involves an amine-intercepted reduction of the ester, where an imine/enamine intermediate is trapped, preventing over-reduction. flintbox.com

Other modern approaches focus on achieving high (Z)-selectivity through different catalytic systems. Palladium-catalyzed oxidative coupling of primary amines and alkenes has been shown to provide rapid access to (Z)-enamines with excellent stereoselectivity. organic-chemistry.org The stability of the (Z)-isomer in certain reaction pathways can be enhanced by factors such as intramolecular hydrogen bonding, which can guide the stereochemical outcome. organic-chemistry.org

Future research will likely focus on expanding the substrate scope of these selective methods, reducing catalyst loading, and developing even milder reaction conditions to improve the sustainability and cost-effectiveness of (Z)-enamine ester synthesis.

Exploration of Novel Reactivity Modes and Cascade Reactions

(Z)-Enamine esters are versatile building blocks due to the presence of multiple reactive sites. researchgate.net Their nucleophilic α-carbon and nitrogen atoms, along with the electrophilic ester carbonyl group, allow for a diverse range of transformations. A significant area of future research is the discovery of novel reactivity patterns and the design of elegant cascade reactions that can rapidly build molecular complexity from simple precursors.

Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly attractive for efficient synthesis. For instance, enamine esters have been successfully employed in cascade reactions to construct complex heterocyclic frameworks like morphan derivatives. nih.govacs.org These reactions proceed through sequential Michael and aza-Michael additions, demonstrating the dual nucleophilicity of the enamine ester scaffold. nih.govacs.org Similarly, an aza-Michael/hydrolysis cascade reaction provides a mild and efficient route to highly functionalized (Z)-β-enamino ketones and esters. rsc.orgrsc.org

Cycloaddition reactions also represent a powerful tool for constructing cyclic systems. researchgate.netacs.orgtaylorfrancis.com The electron-rich double bond of enamine esters makes them suitable partners in various cycloaddition processes. Future work will likely explore asymmetric cycloadditions and novel cascade sequences initiated by cycloaddition events to access structurally diverse and stereochemically complex molecules.

Advancements in Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For (Z)-enamine esters, computational modeling offers a pathway to rationalize stereoselectivity, elucidate reaction mechanisms, and design new catalysts and reactions.

DFT studies have been employed to investigate the energetics of enamine intermediates, providing a rational basis for their reactivity. nih.govacs.org These calculations can determine the relative stability of (E) and (Z)-isomers, the energy barriers for their interconversion, and the thermodynamic and kinetic factors that govern enamine formation. nih.govmdpi.com For example, calculations can reveal that for certain enamines, the (E)-isomer is thermodynamically favored, and can quantify the energy barrier for the E/Z-isomerization process. researchgate.net This insight is crucial for designing reaction conditions that selectively produce the desired (Z)-isomer.

Furthermore, computational studies can model transition states to explain the origins of stereoselectivity in reactions, such as the preference for specific diastereomers in Michael addition reactions involving chiral enamines. researchgate.net Future advancements in this area will focus on developing more accurate and computationally efficient models to predict the outcomes of complex reactions, screen potential catalysts, and accelerate the discovery of new synthetic methodologies with high precision. nih.gov

Integration with Flow Chemistry and Automation for Scalable Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents significant challenges, including safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers solutions to many of these scale-up issues. azolifesciences.comwiley-vch.de

The integration of flow chemistry with automation is a key future direction for the production of (Z)-enamine esters and their derivatives. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. azolifesciences.com These systems can also enable the safe use of hazardous reagents and the rapid processing of unstable intermediates. azolifesciences.com While direct examples for (Z)-Ethyl 3-(pyrrolidin-1-YL)but-2-enoate are emerging, the successful application of flow synthesis to related structures, such as β-amino acid esters and complex peptides, demonstrates the immense potential of this technology. mdpi.comacs.orgacs.orgchemrxiv.orgchimia.ch

Future research will aim to develop dedicated continuous-flow processes for the stereoselective synthesis of (Z)-enamine esters. The combination of automated flow systems with real-time reaction monitoring and machine-learning algorithms for optimization will pave the way for efficient, on-demand, and scalable production of these valuable chemical intermediates. enamine.net

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scale | Difficult to scale up, potential for thermal runaway. | Easily scalable by running the system for longer or using parallel reactors. |

| Safety | Larger volumes of hazardous materials and intermediates. | Small reaction volumes at any given time, enhancing safety. azolifesciences.com |

| Control | Poor mixing and heat transfer, leading to gradients. | Precise control over temperature, pressure, and mixing. azolifesciences.com |

| Reproducibility | Can vary between batches. | High reproducibility and product consistency. |

| Integration | Multi-step processes require isolation at each stage. | Easy integration of synthesis, workup, and analysis into one system. researchgate.net |

Expanding the Scope of Applications in Target-Oriented Synthesis

β-Enamino esters like this compound are recognized as powerful intermediates for constructing biologically active molecules. researchgate.netacgpubs.orgnih.gov Their synthetic versatility allows for the efficient assembly of diverse heterocyclic systems, which form the core of many natural products and pharmaceuticals. acgpubs.orgacs.org